molecular formula C16H19BrN4O2 B6444284 5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile CAS No. 2549000-26-0

5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

Cat. No.: B6444284
CAS No.: 2549000-26-0
M. Wt: 379.25 g/mol
InChI Key: ONUSINPHSBQONJ-UHFFFAOYSA-N
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Description

5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is a complex organic compound that features a bromine atom, a piperidine ring, a morpholine ring, and a pyridine ring with a carbonitrile group

Mechanism of Action

The mechanism of action of this compound would depend on its chemical structure and the environment in which it is used. Without specific information on how this compound is used, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound to prevent exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving suitable starting materials.

    Introduction of the bromine atom: Bromination of the pyridine ring can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the piperidine and morpholine rings: These can be introduced through nucleophilic substitution reactions, often using appropriate halogenated intermediates.

    Formation of the carbonitrile group: This can be achieved through a cyanation reaction, using reagents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups such as nitriles, amines, or ethers.

Scientific Research Applications

5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carboxamide
  • 5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
  • 5-bromo-2-[2-(piperidine-1-carbonyl)piperidin-4-yl]pyridine-3-carbonitrile

Uniqueness

5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O2/c17-13-8-12(9-18)15(19-10-13)21-6-7-23-14(11-21)16(22)20-4-2-1-3-5-20/h8,10,14H,1-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUSINPHSBQONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=C(C=C(C=N3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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